2,4-dimethoxy-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

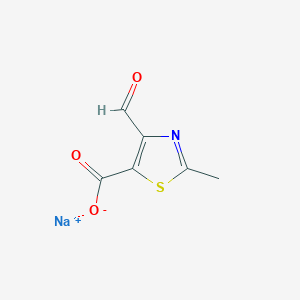

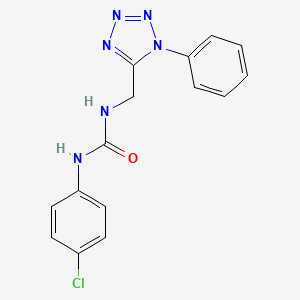

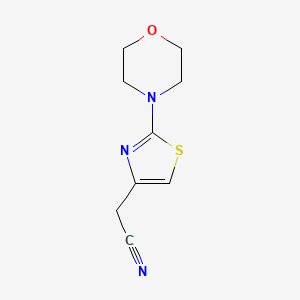

“2,4-dimethoxy-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs due to its bioactivity. The compound also features a thiadiazole ring, which is a type of heterocycle that is often found in various medicinal compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a thiadiazole ring, and methoxy groups. These functional groups could potentially influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzamides and thiadiazoles are known to undergo a variety of chemical reactions. For example, benzamides can participate in nucleophilic substitution reactions, and thiadiazoles can undergo reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzamide group could enhance its solubility in polar solvents, while the thiadiazole ring could potentially increase its stability .Scientific Research Applications

Microwave-Assisted Synthesis and Anticancer Evaluation

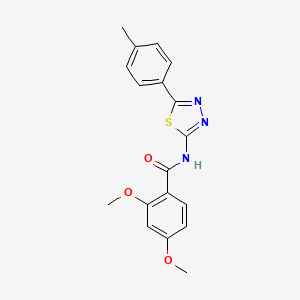

A study by Tiwari et al. (2017) explored the microwave-assisted synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups. These compounds, including structures similar to 2,4-dimethoxy-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide, exhibited promising in vitro anticancer activity against several human cancer cell lines. The study highlighted the efficacy of these compounds in targeting cancer cells, with certain derivatives showing comparable GI50 values to standard drugs like Adriamycin. Molecular docking studies further elucidated their probable mechanism of action, demonstrating good oral drug-like behavior (Tiwari et al., 2017).

Antimicrobial and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, showcasing their potential as anti-inflammatory and analgesic agents. These compounds were tested for their cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory activity, along with analgesic and anti-inflammatory properties. Some derivatives exhibited significant COX-2 selectivity and protective effects, comparable to sodium diclofenac, a standard drug (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiproliferative and Antimicrobial Properties

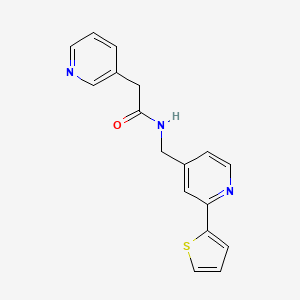

Research by Gür et al. (2020) on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine revealed compounds with high DNA protective ability against oxidative damage and strong antimicrobial activity against specific strains like S. epidermidis. Notably, one compound exhibited cytotoxicity on cancer cell lines, PC-3 and MDA-MB-231, suggesting its potential use alongside chemotherapy drugs for a more efficient therapy strategy with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Synthesis and Investigation of Human Carbonic Anhydrase Inhibitors

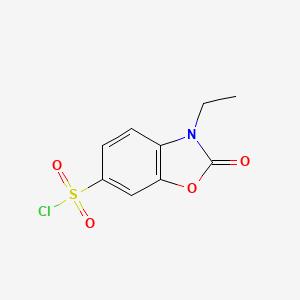

Ulus et al. (2016) conducted a study on the synthesis of acridine-acetazolamide conjugates, including 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, investigating their inhibitory effects on human carbonic anhydrase isoforms. These compounds demonstrated significant inhibition across various isoforms, highlighting their potential in therapeutic applications for conditions influenced by carbonic anhydrase activity (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-11-4-6-12(7-5-11)17-20-21-18(25-17)19-16(22)14-9-8-13(23-2)10-15(14)24-3/h4-10H,1-3H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDDOTXQWQUJGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-fluorobenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2919766.png)

![2-[4-(Piperidine-1-carbothioyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B2919773.png)

![6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B2919775.png)

![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B2919780.png)

![N-butyl-2-(2-(4-methoxybenzyl)-1H-benzo[d]imidazol-1-yl)-N-methylacetamide](/img/structure/B2919781.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2919782.png)